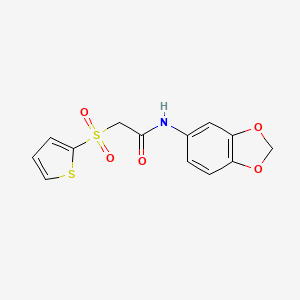

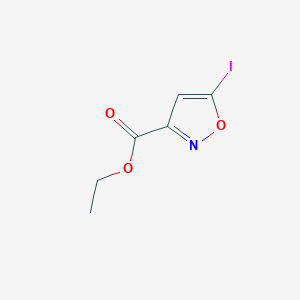

Ethyl 5-iodoisoxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-iodoisoxazole-3-carboxylate (EIIC) is a synthetic compound of the isoxazole family, which has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EIIC is a very stable compound, and is not volatile or flammable, making it an ideal candidate for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates : Ethyl 5-iodoisoxazole-3-carboxylate is used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are formed through N-acylation using natural and synthetic phthalimidylamino acids, followed by irradiation at 300 nm in acetone, as demonstrated in various studies (Cox, Prager, Svensson, & Taylor, 2003).

Photolysis and Carbene Capture : Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate at 300 nm leads to the formation of a carbene, which is captured efficiently by various ions and molecules. This reaction does not involve hydrogen abstraction or interaction with double bonds (Ang, Prager, & Williams, 1995).

Applications in Peptide Synthesis : The use of isoxazolium salts, particularly N-ethyl-5-phenylisoxazolium-3′-sulfonate, in the synthesis of peptides is an important application. Carboxylates react with these salts to yield enol esters, facilitating peptide formation under mild conditions (Woodward, Olofson, & Mayer, 1966).

Biomimetic Synthesis of α-Cyclopiazonic Acid : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, synthesized from ethyl acetoacetate, serves as a precursor in the biomimetic synthesis of α-cyclopiazonic acid. This process involves multiple steps, including conversion to bromide and reaction with tetrahydrothiophene (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Synthesis of Corrosion Inhibitors : Ethyl 5-iodoisoxazole-3-carboxylate derivatives have been explored for their corrosion inhibition properties on mild steel. These inhibitors show high efficiency and are studied using various spectroscopy and microscopy techniques (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are valuable intermediates in organic synthesis (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Propiedades

IUPAC Name |

ethyl 5-iodo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMQZWNVBFOPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-iodoisoxazole-3-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)